

A Technical Guide to the Use of Isoguvacine Hydrochloride in Research

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Compound of Interest		
Compound Name:	Isoguvacine Hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles for utilizing **Isoguvacine Hydrochloride** in a research setting. Isoguvacine is a valuable pharmacological tool for investigating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. As a selective agonist for the GABAA receptor, Isoguvacine allows for the targeted modulation of this critical ion channel, enabling detailed studies of its function in health and disease.

Core Principles and Mechanism of Action

Isoguvacine Hydrochloride is a conformationally restricted analogue of GABA, which grants it specificity as a GABAA receptor agonist.[1] Its primary mechanism of action is to bind to and activate GABAA receptors, which are ligand-gated chloride ion channels.[2][3] Upon binding, Isoguvacine mimics the action of endogenous GABA, causing the channel to open and allowing an influx of chloride ions into the neuron.[4] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission. Isoguvacine has been shown to bind to various GABAA receptor subunit combinations, including $\alpha1\beta2\gamma2S$, $\alpha2\beta2\gamma2S$, $\alpha3\beta2\gamma2S$, $\alpha5\beta2\gamma2S$, and $\rho1.[3]$

Data Presentation: Quantitative Pharmacological Parameters



The following tables summarize key quantitative data for **Isoguvacine Hydrochloride** and the endogenous ligand, GABA. It is important to note that these values can vary depending on the specific receptor subunit composition, the experimental system (e.g., native tissue vs. recombinant receptors), and the assay conditions.

Table 1: Binding Affinity (Ki) of Isoguvacine for GABA Receptors

Ligand	Receptor Subtype	Preparation	Radioligand	Ki (nM)	Reference(s)
Isoguvacine	GABAB	Human (cloned)	[3H]-GABA	>10000	[5]

Note: Specific Ki values for Isoguvacine at various GABAA receptor subtypes are not consistently reported in publicly available literature. The provided data indicates its low affinity for the GABAB receptor, highlighting its selectivity for GABAA receptors.

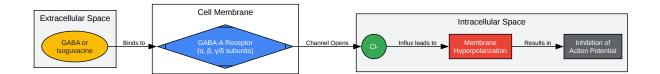
Table 2: Potency (EC50/IC50) of Isoguvacine and GABA at GABAA Receptors

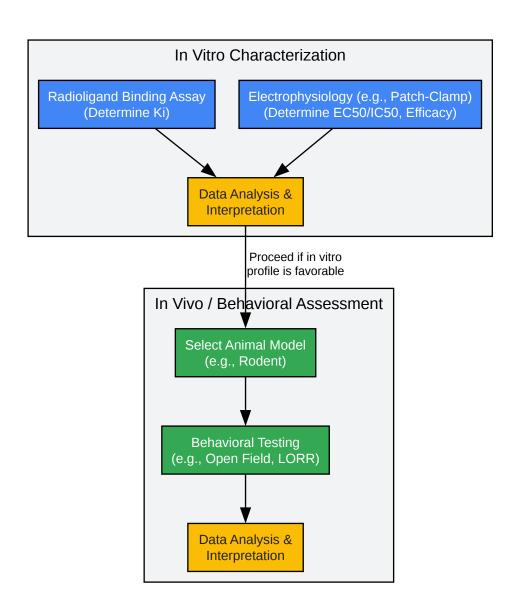


Compound	Receptor Subtype/Prepa ration	Assay Type	EC50/IC50 (μM)	Reference(s)
Isoguvacine	Native (rat brain)	Radioligand Binding	5.6 (IC50)	[4][6]
Isoguvacine	α1β3 / α1β3γ2	Electrophysiolog y	~10 (EC50)	
GABA	α1β3γ2	Electrophysiolog y	2.1	
GABA	α2β3γ2	Electrophysiolog y	13.4	
GABA	α3β3γ2	Electrophysiolog y	12.5	
GABA	α5β3γ2	Electrophysiolog y	1.4	_
GABA	α6β3γ2	Electrophysiolog y	0.17	
GABA	α1β2γ2	Electrophysiolog y	22.1	_
GABA	α5β3γ2	Electrophysiolog y	10.4	_
GABA	α4β3δ	Electrophysiolog y	5.7	

Mandatory Visualizations Signaling Pathway and Experimental Workflows







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